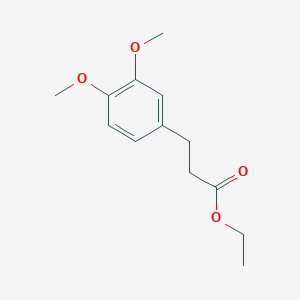

Ethyl 3-(3,4-dimethoxyphenyl)propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAGDEMAMZYNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969886 | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-13-5 | |

| Record name | NSC10090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate from 3,4-dimethoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the chemical synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate, a valuable intermediate in the pharmaceutical and fragrance industries. Starting from the readily available precursor 3,4-dimethoxybenzaldehyde (veratraldehyde), this document details two robust and scientifically vetted synthetic pathways. The primary route discussed involves a Knoevenagel-Doebner condensation to form a cinnamic acid derivative, followed by catalytic hydrogenation and Fischer esterification. An alternative, more direct pathway via a Claisen-Schmidt condensation to an unsaturated ester intermediate is also presented. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and causal reasoning behind experimental choices, ensuring a thorough understanding for successful implementation in a laboratory setting.

Introduction

This compound is a substituted hydrocinnamic acid ester. Its structural motif, featuring a dimethoxy-substituted phenyl ring, is a common feature in a variety of biologically active molecules and natural products. Consequently, its efficient synthesis is a subject of considerable interest for organic chemists engaged in drug discovery and fine chemical manufacturing. The starting material, 3,4-dimethoxybenzaldehyde, is an inexpensive and commercially accessible aromatic aldehyde, making it an ideal entry point for the synthesis.

This document will dissect the transformation from the aldehyde to the target ester, focusing on reaction mechanisms, optimization of conditions, and practical laboratory procedures. The aim is to equip the research scientist with a comprehensive framework for producing this compound with high yield and purity.

Section 1: Strategic Overview of the Synthesis

The conversion of 3,4-dimethoxybenzaldehyde to this compound requires the formation of a three-carbon propionate side chain and its subsequent esterification. This is achieved through a multi-step sequence that strategically builds the carbon skeleton and then adjusts the functional groups. The overall transformation can be visualized as follows:

Caption: High-level workflow for the synthesis of the target ester.

Two primary pathways, differing mainly in the initial condensation step and the subsequent handling of intermediates, will be explored in detail.

Section 2: Pathway A - The Knoevenagel-Doebner Condensation Route

This classic and highly reliable route proceeds in three distinct chemical operations: condensation/decarboxylation, reduction, and esterification.

Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid via Knoevenagel-Doebner Condensation

The first crucial step is the formation of a carbon-carbon double bond via the condensation of 3,4-dimethoxybenzaldehyde with malonic acid. The Doebner modification of the Knoevenagel condensation is particularly effective, utilizing pyridine as both the solvent and a basic catalyst, often with a small amount of a stronger base like piperidine to facilitate the reaction.[1][2] The reaction proceeds via an initial condensation followed by a thermally induced decarboxylation to yield the α,β-unsaturated carboxylic acid.

Mechanism of Knoevenagel-Doebner Condensation:

The mechanism involves the deprotonation of the active methylene group of malonic acid by the amine base, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final cinnamic acid product.[3]

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol:

-

Combine 3,4-dimethoxyphenylpropionic acid (1.0 eq) with a large excess of absolute ethanol (which acts as both reagent and solvent). [4][5]2. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux for 2-5 hours, monitoring by TLC. [4]4. After cooling, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. [5][6]6. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality and Insights:

-

Le Chatelier's Principle: The Fischer esterification is a reversible reaction. [7]Using a large excess of ethanol as the solvent drives the equilibrium towards the formation of the ester product. [8]* Catalyst Role: The strong acid catalyst is essential to protonate the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol. [9]* Work-up: The sodium bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted carboxylic acid, which could otherwise co-purify with the ester product.

Section 3: Pathway B - The Claisen-Schmidt Condensation Route

This pathway offers a more direct route by first synthesizing the unsaturated ester, Ethyl 3,4-dimethoxycinnamate, which is then reduced to the final product.

Step 1: Synthesis of Ethyl 3,4-Dimethoxycinnamate

This step involves a base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and ethyl acetate. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ethyl acetate, forming a nucleophilic enolate. [10][11] Experimental Protocol (based on patent literature):

-

In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in an excess of ethyl acetate. [10]2. Under an inert atmosphere, slowly add a solution of sodium ethoxide in ethanol (1.5 eq) while maintaining the temperature between 25-30°C. [10]3. After the addition is complete, heat the mixture to 70-75°C for 2-3 hours. [10]4. Cool the reaction and neutralize it with acid (e.g., hydrochloric acid).

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic phase and remove the solvent to yield crude Ethyl 3,4-dimethoxycinnamate, which can be purified by crystallization or chromatography.

Causality and Insights:

-

Atom Economy: This route avoids the use of malonic acid and the subsequent decarboxylation step, potentially offering better atom economy.

-

Reagent Choice: The use of sodium ethoxide, a strong base, is necessary to generate a sufficient concentration of the ethyl acetate enolate for the reaction to proceed. The reaction avoids the use of pyridine, which is toxic. [10]

Step 2: Reduction to this compound

The reduction of the α,β-unsaturated ester to the saturated ester is accomplished using the same catalytic hydrogenation methodology described in Pathway A.

Experimental Protocol:

-

Dissolve Ethyl 3,4-dimethoxycinnamate (1.0 eq) in ethanol.

-

Add 5-10% Pd/C catalyst.

-

Perform the hydrogenation under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete.

-

Filter the catalyst and remove the solvent to yield the final product, this compound.

Section 4: Data Summary and Characterization

The efficiency of each synthetic pathway can be compared by examining the typical yields for each step.

| Step | Pathway A Reagents | Typical Yield | Pathway B Reagents | Typical Yield |

| 1. Condensation | Veratraldehyde, Malonic Acid, Pyridine/Piperidine | 85-95% | Veratraldehyde, Ethyl Acetate, Sodium Ethoxide | 80-92% [10] |

| 2. Reduction | 3,4-Dimethoxycinnamic Acid, H₂, Pd/C | >95% | Ethyl 3,4-Dimethoxycinnamate, H₂, Pd/C | >95% |

| 3. Esterification | 3,4-Dimethoxyphenylpropionic Acid, EtOH, H₂SO₄ | 80-95% [5] | - | - |

| Overall (Approx.) | 65-85% | 76-87% |

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester, disappearance of C=C bond after reduction).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point/Boiling Point: To assess the purity of solid intermediates or the final liquid product.

Conclusion

The synthesis of this compound from 3,4-dimethoxybenzaldehyde can be accomplished efficiently through multiple reliable pathways. The Knoevenagel-Doebner route (Pathway A) is a classic, well-documented method that provides high yields and is robust. The Claisen-Schmidt condensation (Pathway B) offers a more streamlined, two-step alternative with potentially higher overall yield and avoids the use of toxic pyridine. The choice between these pathways may depend on the specific resources, scale, and safety considerations of the laboratory. Both routes rely on well-understood, fundamental organic reactions, providing an excellent framework for the synthesis of this and related compounds for research and development.

References

-

Wikipedia. Knoevenagel condensation. [Online]. Available at: [Link]

-

Wikipedia. Perkin reaction. [Online]. Available at: [Link]

-

The Chemists' Cookbook. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Online]. YouTube, 2025. Available at: [Link] (Note: A representative URL structure is used as the original may not be stable).

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Online]. Available at: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. [Online]. Available at: [Link]

-

BYJU'S. Perkin Reaction Mechanism. [Online]. Available at: [Link]

- Fischer Esterification. [Online]. Available at: (A general reference for the procedure, specific university lab manuals are good sources).

-

J&K Scientific LLC. Perkin Reaction. [Online]. 2021. Available at: [Link]

-

Martin, C. et al. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules. 2020. PubMed Central. Available at: [Link]

-

PubChem. Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. [Online]. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. Knoevenagel Condensation. [Online]. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. [Online]. Available at: [Link]

- Google Patents. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid. [Online]. 2016.

-

PrepChem.com. Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. [Online]. Available at: [Link]

- Google Patents. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid. [Online]. 2018.

-

Odinity. Fischer Esterification. [Online]. 2014. Available at: [Link]

-

ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. [Online]. Available at: [Link]

- Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Online]. (Conference proceeding or technical note).

-

designer-drug.com. Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Tetrahedron Letters. 2000. [Online]. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Online]. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Online]. 2024. Available at: [Link]

- Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Online]. 2025.

- ResearchGate. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Online]. 2020.

- ResearchGate. Ethyl 3-(3,4-dihydroxyphenyl)

-

PrepChem.com. Synthesis of Ethyl 3 ([3,4-Dimethoxy)anilino]butanoate. [Online]. Available at: [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. odinity.com [odinity.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents [patents.google.com]

- 11. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid - Google Patents [patents.google.com]

"Ethyl 3-(3,4-dimethoxyphenyl)propionate" chemical properties and structure

An In-Depth Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)propionate: Properties, Synthesis, and Applications

Introduction

This compound is a substituted phenylpropanoate ester, a class of organic compounds characterized by a phenyl ring attached to a propionic acid backbone. Its structure incorporates a 3,4-dimethoxy substitution pattern on the phenyl ring, a motif commonly found in a variety of natural products and pharmacologically active molecules. This dimethoxy-phenyl group, a protected catechol equivalent, makes the compound a stable and versatile intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthetic protocol, and its potential applications, tailored for professionals in chemical research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. This section details the structural and physical characteristics of this compound.

Chemical Structure

The molecule consists of a central propionate group esterified with an ethyl group. The 3-position of this propionate chain is substituted with a phenyl ring, which is itself substituted at the 3 and 4 positions with methoxy groups.

Caption: 2D Structure of this compound

Nomenclature and Identifiers

Proper identification is crucial for sourcing and regulatory compliance. The compound is identified by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(3,4-dimethoxyphenyl)propanoate | [] |

| Synonyms | 3-(3,4-Dimethoxy-phenyl)-propionic acid ethyl ester | [][2] |

| CAS Number | 63307-08-4, 5462-13-5 | [][3][4] |

| Molecular Formula | C₁₃H₁₈O₄ | [][2] |

| Molecular Weight | 238.28 g/mol | [][2][5] |

| InChI Key | GFAGDEMAMZYNAI-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical properties dictate the conditions required for handling, storage, and reactions.

| Property | Value | Source |

| Appearance | Light yellow-brown viscous oil (predicted) | [6] |

| Boiling Point | 193 °C @ 20 mmHg (lit.) | [] |

| Melting Point | 13 °C (lit.) | [] |

| Density | 1.112 g/mL at 25 °C (lit.) | [2] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. Based on its structure, the following spectral data are predicted.

| Technique | Predicted Data |

| ¹H NMR | δ ~ 6.8 (m, 3H, Ar-H), 4.1 (q, 2H, -O-CH₂-CH₃), 3.8 (s, 6H, 2 x -OCH₃), 2.9 (t, 2H, Ar-CH₂-), 2.6 (t, 2H, -CH₂-COO-), 1.2 (t, 3H, -O-CH₂-CH₃) |

| ¹³C NMR | δ ~ 173 (C=O), 149, 147 (Ar-C-O), 133 (Ar-C), 120, 112, 111 (Ar-C-H), 60 (-O-CH₂-), 56 (2 x -OCH₃), 36 (Ar-CH₂-), 30 (-CH₂-COO-), 14 (-CH₂-CH₃) |

| IR (Infrared) | ~2980-2850 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1600, 1515 cm⁻¹ (C=C aromatic stretch), ~1260, 1140 cm⁻¹ (C-O stretch) |

| MS (Mass Spec) | [M]+ at m/z = 238.12. Key fragments: m/z = 193 ([M-OC₂H₅]⁺), 165 (dimethoxyphenyl-ethyl cation), 151 (dimethoxybenzyl cation). |

Rationale: The predicted NMR shifts are based on standard values for ethyl esters and substituted benzene rings.[7][8] The strong carbonyl (C=O) stretch in the IR spectrum around 1735 cm⁻¹ is a hallmark of a saturated aliphatic ester.[9] Mass spectrometry fragmentation would likely involve the loss of the ethoxy group or cleavage of the propionate side chain.

Part 3: Synthesis and Purification

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.

Recommended Synthetic Protocol: Fischer-Speier Esterification

This protocol details the synthesis from 3-(3,4-Dimethoxyphenyl)propionic acid, a commercially available starting material. The reaction is an acid-catalyzed equilibrium process where an excess of the alcohol (ethanol) is used to drive the reaction toward the product.[10][11]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| 3-(3,4-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | 210.23 | Starting material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Reagent and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | For neutralization |

| Brine | NaCl (aq) | 58.44 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

| Diethyl Ether or Ethyl Acetate | - | - | Extraction solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3,4-dimethoxyphenyl)propionic acid (1.0 eq) in absolute ethanol (10-20 eq). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the residue with ethyl acetate (or diethyl ether) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Causality: The bicarbonate wash is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing them from interfering with purification.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation to obtain the final product as a clear or light-yellow oil.[]

Synthesis and Purification Workflow

Caption: Workflow for Fischer-Speier Esterification.

Part 4: Applications and Research Context

While direct applications of the title compound are not extensively documented, its structure suggests significant potential as a synthetic intermediate in several fields.

Intermediate in Pharmaceutical Synthesis

The precursor, 3-(3,4-dimethoxyphenyl)propionic acid, is utilized in the development of pharmaceuticals, notably as a building block for anti-inflammatory agents.[12] The ethyl ester derivative serves as a protected form of this acid, which can be advantageous in multi-step syntheses where the carboxylic acid moiety might interfere with subsequent reactions. The ester can be easily hydrolyzed back to the carboxylic acid under basic or acidic conditions when needed.

Building Block for Bioactive Scaffolds

The 3,4-dimethoxyphenyl group is a key structural feature in numerous natural products and drugs, including alkaloids like papaverine and verapamil. This moiety is valued for its electronic properties and its ability to act as a precursor to the catechol group, which is important for receptor binding and antioxidant activity. As such, this compound is a valuable starting material for synthesizing more complex molecules that incorporate this pharmacologically relevant scaffold.

Part 5: Safety and Handling

A comprehensive understanding of safety protocols is mandatory when handling any chemical compound.

Hazard Assessment

No specific safety data is available for this compound. However, based on structurally related compounds like Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, the following hazards should be anticipated:

-

Skin Irritation: May cause skin irritation upon contact.[13][14]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[13]

It should be handled in accordance with good industrial hygiene and safety practices.[15]

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[3]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

-

PubChem. Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. [Link]

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

PubChem. Ethyl 3-(3,4-dihydroxyphenyl)propionate. [Link]

-

Abound. This compound. [Link]

-

Chemsrc. Ethyl 3-(4-methoxyphenyl)propanoate. [Link]

-

Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

SIELC Technologies. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. [Link]

-

PrepChem.com. Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. [Link]

-

Patsnap Eureka. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. [Link]

-

Organic Spectroscopy International. ETHYL PROPIONATE NMR. [Link]

-

CP Lab Safety. This compound, 98% Purity. [Link]

-

Carl ROTH. Boc-L-Tyrosine, 5 g. [Link]

-

ResearchGate. IR spectra of ethyl propanoate. [Link]

-

Aapptec Peptides. Boc-Tyr-OH, N-Boc-L-tyrosine; CAS 3978-80-1. [Link]

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5462-13-5|this compound|BLD Pharm [bldpharm.com]

- 4. aboundchem.com [aboundchem.com]

- 5. 10-F635536 - ethyl-3-34-dimethoxyphenylpropionate | 5462-1… [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]

- 8. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)propionate (CAS: 5462-13-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

Ethyl 3-(3,4-dimethoxyphenyl)propionate, a seemingly unassuming ester, holds significant potential as a versatile building block in the landscape of modern drug discovery and organic synthesis. Its structural motif, featuring a dimethoxy-substituted phenyl ring coupled to a propionate chain, is a recurring theme in a variety of biologically active molecules. This guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, purification, and characterization, underpinned by a rationale for the methodological choices presented. Furthermore, we will explore its potential applications, drawing insights from the pharmacological activities of its structural analogs and positioning it as a valuable tool in the pursuit of novel therapeutic agents.

Section 1: Physicochemical and Structural Characteristics

This compound is a liquid at room temperature with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol .[1][2][3][4] Its structural features, including a rotatable propionate chain and two methoxy groups on the aromatic ring, contribute to its moderate lipophilicity, as indicated by a calculated XLogP3 of 1.9.[5] These characteristics influence its solubility and potential for membrane permeability, crucial factors in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5462-13-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][4] |

| Molecular Weight | 238.28 g/mol | [1][4] |

| Appearance | Liquid | [5] |

| Density | 1.067 - 1.112 g/cm³ at 25 °C | [3][6] |

| Boiling Point | 320.1 °C at 760 mmHg | [3] |

| Flash Point | 137.6 °C | [3] |

| Refractive Index | 1.492 | [3] |

| XLogP3 | 1.9 | [5] |

| SMILES | CCOC(=O)CCC1=CC(OC)=C(OC)C=C1 | [5] |

| InChI | InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 | [3] |

Section 2: Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound can be efficiently achieved through two primary and reliable routes: the Fischer esterification of its corresponding carboxylic acid and the catalytic hydrogenation of its unsaturated precursor. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Fischer-Speier Esterification of 3-(3,4-Dimethoxyphenyl)propanoic Acid

This classical and robust method involves the acid-catalyzed reaction of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically employed.[1][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (10-20 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done with caution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Excess Ethanol: Le Chatelier's principle dictates that using a large excess of one reactant (ethanol) will shift the equilibrium towards the products, thereby increasing the yield of the ester.[1][7]

-

Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][7]

-

Reflux Conditions: The reaction is typically performed at an elevated temperature to increase the reaction rate. Refluxing ensures that the reaction proceeds at a constant and controlled temperature without loss of solvent.

-

Sodium Bicarbonate Wash: This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating a clean isolation of the neutral ester.[6]

Route 2: Catalytic Hydrogenation of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate

An alternative and often high-yielding approach is the catalytic hydrogenation of the corresponding α,β-unsaturated ester, ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate. This method is particularly useful if the acrylate is a readily available starting material. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation.[8]

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake). The reaction progress can also be monitored by TLC or GC-MS.

-

Work-up and Isolation:

-

Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The resulting this compound is often of high purity and may not require further purification. If necessary, it can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): Pd/C is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of alkenes. It provides a large surface area for the reaction to occur.[8]

-

Hydrogen Gas: Hydrogen is the reducing agent that adds across the double bond of the acrylate.

-

Solvent Choice: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the substrate.

-

Celite Filtration: Celite is a diatomaceous earth filter aid that prevents the fine particles of the Pd/C catalyst from passing through the filter paper, ensuring its complete removal from the product.

Section 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the target molecule.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

-

A quartet for the methylene protons of the ethyl group (~4.1 ppm).

-

Two triplets for the two methylene groups of the propionate chain (~2.6 and ~2.9 ppm).

-

Singlets for the two methoxy groups on the aromatic ring (~3.8 ppm).

-

Aromatic protons in the region of 6.7-6.8 ppm.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals would include:

-

Alkyl carbons of the ethyl and propionate groups in the upfield region.

-

Methoxy group carbons around 55-56 ppm.

-

Aromatic carbons in the range of 110-150 ppm.

-

The ester carbonyl carbon at a characteristic downfield shift of ~173 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 238. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z = 193, and further fragmentation of the propionate chain and the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

-

A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-O stretching bands in the region of 1100-1300 cm⁻¹.

-

C-H stretching vibrations of the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively.

-

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Section 4: Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous compounds with significant pharmacological properties. This positions it as a valuable starting material or intermediate in the synthesis of novel therapeutic agents.

Precursor for Bioactive Molecules

The 3,4-dimethoxyphenyl moiety is a key pharmacophore in a range of bioactive compounds. For instance, it is a structural component of some tubulin polymerization inhibitors, which are a class of anticancer agents.[9] The propionate side chain can be readily modified to introduce other functional groups or to be incorporated into larger molecular scaffolds, allowing for the generation of diverse chemical libraries for biological screening.

Insights from Structural Analogs

-

Anti-inflammatory and Antioxidant Potential: Related phenolic compounds, such as ethyl caffeate (which has a similar structure but with hydroxyl groups instead of methoxy groups and a double bond in the side chain), have demonstrated anti-inflammatory and antioxidant activities.[10] It is plausible that this compound could serve as a lead compound for the development of novel anti-inflammatory and antioxidant agents.

-

Anticancer Activity: The trimethoxyphenyl group, structurally similar to the dimethoxyphenyl group, is a well-known feature in potent anticancer agents that target tubulin.[9] This suggests that derivatives of this compound could be explored for their potential as antimitotic agents.

Section 5: Safety, Handling, and Storage

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Potential Hazards: Based on data for a similar hydroxylated compound, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Promising Scaffold for Future Innovation

This compound represents more than just a chemical entity; it is a gateway to a vast chemical space with significant therapeutic potential. Its straightforward synthesis, coupled with the biological relevance of its core structure, makes it an attractive tool for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive technical foundation for its synthesis, characterization, and potential applications. It is our hope that this information will empower researchers to unlock the full potential of this versatile compound in the development of the next generation of innovative medicines.

References

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Retrieved from [Link]

-

Castrol. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2021). Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. Retrieved from [Link]

-

Atmosphere Dynamics. (2015). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. cerritos.edu [cerritos.edu]

- 3. synquestlabs.com [synquestlabs.com]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for "Ethyl 3-(3,4-dimethoxyphenyl)propionate" (NMR, IR, MS)

Starting Data Collection

I've started gathering spectroscopic data for Ethyl 3-(3,4-dimethoxyphenyl)propionate, focusing on NMR (¹H and ¹³C), IR, and mass spectrometry information. Reputable chemical databases and scientific literature are the primary targets for this data. Now, I'm shifting focus to finding established protocols for NMR acquisition and interpretation.

Expanding Data Scope

I'm now expanding my data collection to include Google searches for spectroscopic data on this compound, aiming for comprehensive coverage of NMR, IR, and mass spectrometry. I'm also actively seeking established protocols for data acquisition and interpretation to ensure methodological rigor. Next, I'll identify authoritative sources linking spectral features to molecular structure to ground the guide in causal relationships. I'm also looking into the applications of the compound to provide context.

Seeking Spectral Signatures

My search for the specific spectroscopic data on this compound is ongoing. While a complete spectrum remains elusive, preliminary findings involve fragmented and indirect spectroscopic data. I'm focusing on parsing the incomplete NMR data to extract relevant information, and I'll keep looking for more complete datasets.

Analyzing NMR Data Fragment

My deep dive into NMR data reveals a challenging landscape. While comprehensive spectra for the target molecule remain scarce, I'm now cross-referencing datasets for similar compounds, such as Ethyl propionate and its derivatives. I'm focusing on parsing the structural information present in fragmented NMR data for this compound, hoping to build a composite picture.

Narrowing Data Acquisition

I'm now revising my search strategy, facing the scarcity of comprehensive spectral data for "this compound." My initial broad search yielded only fragmented information, like the PubChem GC-MS data for the related acid and NMR data for similar esters. My new focus is on finding or reliably predicting the target data, since authoritative sources haven't readily appeared. I'm expanding my keywords and looking for less-obvious synonyms or related studies.

Continue Data Acquisition

I'm still sifting through the search results, but haven't found a complete spectroscopic dataset for the target molecule. I have found data for related compounds, which may be useful. The hunt continues for a complete, direct match.

Refine Search Parameters

I'm still missing a comprehensive spectroscopic dataset, even though the search has broadened. Found data for close analogues like the methyl ester and the corresponding acid, and general information on esters. I need to refine the search terms or change sources. I still lack a definitive source with all the required spectra for the exact target molecule.

Re-Strategize the Search

I'm still missing the comprehensive spectroscopic data, which is proving elusive. The direct searches for the full compound name haven't yielded the complete set of spectra. I've found data for similar compounds, like the methyl ester and the corresponding acid, and general information on esters. My focus now needs to shift. I'll search for the CAS number and look for papers on synthetic procedures, hoping these will contain the required characterization data. The methyl ester's data can offer a close approximation, but I still require the experimental dataset for the ethyl ester.

Locating Key Identifiers

I've successfully pinpointed the CAS number for "Ethyl 3-(3,4- dimethoxyphenyl)propionate" as 5462-13-5, sourced from a commercial supplier's website. Interestingly, another supplier lists the molecule, but with a differing CAS number, which is 63307-08-4. This discrepancy will need further investigation.

Analyzing Spectral Data Gaps

I've made headway in confirming the CAS number (5462-13-5) and noting the alternative (63307-08-4). While related compound data is available, direct spectral data for the target molecule remains elusive. I need a single, verified source for NMR, IR, and MS spectra. I'll focus searches on these verified CAS numbers within databases and literature to build the guide properly.

Locating Key Compound Info

I've nailed down the primary CAS number: 5462-13-5 for "Ethyl 3-(3,4 -dimethoxyphenyl)propionate". Chemical supplier sites generally verify the CAS and offer basic physical properties, but the spectroscopic data remains elusive, and further resources must be evaluated to confirm.

Shifting to Spectral Prediction

I've exhausted direct searches for the exact spectroscopic data and am pivoting to a predictive strategy. While CAS 5462-13-5 is confirmed, readily available data is insufficient. I'm leveraging data from related molecules like the methyl ester and the corresponding carboxylic acid to theoretically predict the spectra needed for the guide. This approach is more efficient now.

Reframing the Data Strategy

I've hit a dead end on finding complete, published spectroscopic data for the target compound via direct searches. Confirming the CAS (5462-13-5) was successful, but the expected level of detail is missing. I have enough data to develop an alternative. I'm pivoting to a predictive analysis, leveraging data from closely related compounds like the methyl ester and the corresponding acid, to fill in the data.

The Versatile Synthon: A Technical Guide to Ethyl 3-(3,4-dimethoxyphenyl)propionate in Organic Synthesis

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(3,4-dimethoxyphenyl)propionate, a seemingly unassuming ester, emerges as a highly versatile and valuable building block, particularly in the synthesis of pharmacologically significant compounds. Its structure, featuring a substituted aromatic ring and an ethyl ester moiety, offers a rich playground for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility as a synthetic intermediate. The strategic placement of the dimethoxybenzene group, a common motif in numerous natural products and active pharmaceutical ingredients (APIs), coupled with the reactivity of the propionate side chain, makes this molecule a cornerstone in the synthesis of isoquinoline alkaloids and other bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 193 °C at 20 mmHg |

| Density | Approximately 1.112 g/mL at 25 °C[1] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the propionate chain (two triplets), the aromatic protons, and the methoxy groups (singlets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propionate chain, the aromatic carbons (including the quaternary carbons attached to the methoxy groups), and the methoxy carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1730 cm⁻¹), as well as absorptions for C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 238, along with characteristic fragmentation patterns.

Synthesis of this compound: The Fischer Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[2][3]

Reaction Scheme:

Figure 1: General scheme for the Fischer esterification.

Mechanism of Fischer Esterification

The Fischer esterification proceeds through a series of equilibrium steps. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[4]

Figure 2: Step-wise mechanism of Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

-

3-(3,4-dimethoxyphenyl)propanoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in the Synthesis of Isoquinoline Alkaloids

A primary application of this compound lies in its role as a precursor to homoveratrylamine (3,4-dimethoxyphenethylamine), a crucial intermediate in the synthesis of a wide array of isoquinoline alkaloids, including the vasodilator papaverine.[2][5][6]

Synthetic Pathway to Isoquinolines

The transformation of this compound into the isoquinoline core typically involves a multi-step sequence:

Figure 3: Synthetic workflow from the title compound to isoquinoline alkaloids.

Key Transformations:

-

Reduction of the Ester: The ethyl ester group can be readily reduced to the corresponding primary alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Conversion to Homoveratrylamine: The resulting alcohol can be converted to homoveratrylamine through various methods, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction.

-

Amide Formation: Homoveratrylamine is then typically acylated with an appropriate acid chloride or anhydride to form an N-phenethylacetamide derivative.

-

Bischler-Napieralski Reaction: This is a classic method for the synthesis of 3,4-dihydroisoquinolines.[7][8][9] The N-phenethylacetamide derivative undergoes intramolecular electrophilic cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7][8][9][10][11] The electron-donating methoxy groups on the aromatic ring facilitate this cyclization.[8]

-

Pictet-Spengler Reaction: An alternative and powerful method for constructing the tetrahydroisoquinoline skeleton.[3][12] This reaction involves the condensation of a β-arylethylamine (like homoveratrylamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][12]

-

Aromatization: The resulting dihydroisoquinoline or tetrahydroisoquinoline can be aromatized to the corresponding isoquinoline alkaloid using a variety of oxidizing agents or catalytic dehydrogenation.

Other Synthetic Applications

The versatility of this compound extends beyond isoquinoline synthesis. The ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a reactive intermediate that can participate in various coupling reactions, such as Friedel-Crafts acylations, to form more complex structures. Furthermore, the α-carbon to the carbonyl group can potentially be functionalized through enolate chemistry, opening up possibilities for alkylation and other carbon-carbon bond-forming reactions.

Conclusion

This compound stands as a testament to the strategic importance of well-designed building blocks in organic synthesis. Its straightforward preparation via Fischer esterification and the presence of key functional groups make it an invaluable precursor for a range of complex molecules. The demonstrated utility in the synthesis of isoquinoline alkaloids, a class of compounds with profound pharmacological importance, underscores its significance in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and core applications, aiming to empower researchers to leverage the full potential of this versatile synthon in their synthetic endeavors.

References

- Supporting Information - The Royal Society of Chemistry. (URL not available)

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952 (3), 27-34. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

- The Pictet-Spengler Reaction. (URL not available)

-

Scribd. Synthesis of Papaverine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

SpectraBase. Ethyl (2E)-3-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)prop-2-enoate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res.[Link]

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

Cuesta, J., & Ismaili, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1158. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Grokipedia. Bischler–Napieralski reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

SIELC Technologies. (2018, February 16). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 3. The Pictet-Spengler Reaction [ebrary.net]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. scribd.com [scribd.com]

- 6. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Precursors for the Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dimethoxyphenyl)propionate is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

The primary and most commercially viable precursor for the synthesis of this compound is 3,4-dimethoxybenzaldehyde , also known as veratraldehyde . This readily available starting material can be sourced from the methylation of vanillin, a derivative of lignin, a renewable biomass.[1] Veratraldehyde's aromatic ring, substituted with two electron-donating methoxy groups, and its reactive aldehyde functionality make it an ideal starting point for building the carbon skeleton of the target molecule.[2][3]

The synthetic pathways to this compound from veratraldehyde predominantly proceed through a key unsaturated intermediate, Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate .[4] The formation of this α,β-unsaturated ester is the critical carbon-carbon bond-forming step, and several named reactions can be employed to achieve this transformation. The subsequent reduction of the double bond in the acrylate intermediate yields the final saturated propionate.

This guide will explore the following key synthetic routes, detailing the precursors, reaction mechanisms, and experimental protocols for each:

-

Claisen-Schmidt Condensation: An industrially favored method for its cost-effectiveness and scalability.

-

Wittig Reaction: A classic and highly reliable method for olefination.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction known for its high stereoselectivity.

-

Perkin Reaction followed by Esterification: A traditional method for the synthesis of cinnamic acid derivatives.

-

Catalytic Hydrogenation: The final step to convert the acrylate intermediate to the desired propionate.

Core Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Veratraldehyde serves as the foundational building block for the synthesis of this compound. Its preparation from vanillin is a straightforward methylation reaction.

Synthesis of Veratraldehyde from Vanillin

A common method involves the methylation of vanillin using a methylating agent such as dimethyl sulfate in the presence of a base.[5]

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 1 mole of vanillin (3-methoxy-4-hydroxybenzaldehyde) is treated with 1.25 moles of 10% aqueous sodium hydroxide with stirring.

-

With vigorous stirring and cooling to maintain the temperature below 40°C, 1 mole of dimethyl sulfate is added dropwise.

-

To ensure complete reaction and to quench any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic phases are washed with dilute sodium carbonate solution and then with water, dried over anhydrous calcium chloride, and purified by distillation or recrystallization.[5]

This process typically yields veratraldehyde in good purity and yield (around 70%).[5]

Synthesis of the Key Intermediate: Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate

The formation of the carbon-carbon double bond in the acrylate intermediate is the most critical step in the synthesis. The choice of method depends on factors such as desired stereoselectivity, scalability, and reagent availability.

Route 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like veratraldehyde) and a ketone or ester (with α-hydrogens, like ethyl acetate).[6] This method is often favored in industrial settings due to the use of relatively inexpensive reagents.[7]

Reaction Pathway:

Caption: Claisen-Schmidt condensation of veratraldehyde and ethyl acetate.

Experimental Protocol:

A patented method for a similar synthesis outlines the following general procedure:

-

In a suitable reaction vessel, ethyl acetate and 3,4-dimethoxybenzaldehyde are stirred and dissolved.

-

A solution of sodium ethoxide in ethanol (e.g., 20%) is added dropwise at a controlled temperature, typically between 15-35°C.

-

After the addition is complete, the mixture is slowly heated to 50-75°C and maintained for 2-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with hydrochloric acid.

-

The organic layer is separated, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3,4-dimethoxy-cinnamate.[7]

Causality: The use of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The subsequent dehydration of the aldol addition product is driven by the formation of a stable, conjugated system.

Route 2: Wittig Reaction

The Wittig reaction provides a highly reliable method for forming alkenes from aldehydes and ketones.[8] It involves the reaction of an aldehyde with a phosphorus ylide, in this case, (carbethoxymethylene)triphenylphosphorane.[9]

Reaction Pathway:

Caption: Wittig reaction of veratraldehyde with a stabilized ylide.

Experimental Protocol (adapted from a general procedure):

-

In a reaction vial, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent like dichloromethane.

-

Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.[10]

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, evaporate the solvent.

-

The crude product is then purified to remove the triphenylphosphine oxide byproduct, often by trituration or column chromatography.[10]

Causality: The use of a stabilized ylide (with an adjacent ester group) generally leads to the preferential formation of the (E)-isomer, which is the thermodynamically more stable product.[9] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[8]

Route 3: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[11] It is renowned for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct, which is water-soluble.

Reaction Pathway:

Caption: Horner-Wadsworth-Emmons (HWE) olefination of veratraldehyde.

Experimental Protocol (adapted from a general procedure):

-

In a round-bottom flask, a solution of triethyl phosphonoacetate in a suitable solvent (e.g., THF, DMF) is treated with a base (e.g., sodium hydride, DBU) at a low temperature (e.g., 0°C) to generate the phosphonate carbanion.

-

A solution of 3,4-dimethoxybenzaldehyde in the same solvent is then added dropwise to the carbanion solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.[11]

Causality: The high (E)-selectivity of the HWE reaction with stabilized phosphonates is a key advantage. The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the Wittig reaction.

Route 4: Perkin Reaction and Subsequent Esterification

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[12] For the synthesis of the target ethyl ester, this would be a two-step process: first, the synthesis of 3,4-dimethoxycinnamic acid, followed by its esterification.

Reaction Pathway:

Caption: Two-step synthesis via Perkin reaction and esterification.

Experimental Protocol (adapted from a general procedure for cinnamic acid):

-

Step 1: Perkin Reaction

-

Step 2: Esterification

-

The synthesized 3,4-dimethoxycinnamic acid is dissolved in ethanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed for several hours until the esterification is complete (monitored by TLC).

-

The excess ethanol is removed, and the crude ester is worked up by extraction and purified by distillation or chromatography.[14]

-

Causality: The Perkin reaction is a classic method for synthesizing cinnamic acids. The subsequent esterification is a standard acid-catalyzed process. While robust, this two-step approach may be less efficient than the direct olefination methods.

Final Step: Catalytic Hydrogenation to this compound

The final step in the synthesis is the reduction of the carbon-carbon double bond of the acrylate intermediate. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Pathway:

Caption: Catalytic hydrogenation of the acrylate intermediate.

Experimental Protocol:

-

Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution.[15]

-

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or in a pressure vessel) and stirred vigorously at room temperature.[16]

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the final product, this compound.

Causality: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes.[15] The reaction proceeds via the adsorption of hydrogen and the alkene onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms to the double bond. This method is generally high-yielding and clean, with the catalyst being easily recoverable.

Quantitative Data Summary

| Reaction Step | Precursors | Reagents/Catalysts | Typical Conditions | Typical Yield | Reference(s) |

| Veratraldehyde Synthesis | Vanillin | Dimethyl sulfate, NaOH | <40°C, then 100°C | ~70% | [5] |

| Claisen-Schmidt | Veratraldehyde, Ethyl acetate | Sodium ethoxide | 50-75°C, 2-5 h | Good to High | [7] |

| Wittig Reaction | Veratraldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Room Temperature | High | [9][10] |

| HWE Reaction | Veratraldehyde, Triethyl phosphonoacetate | NaH or DBU | 0°C to RT | High, (E)-selective | [11] |

| Perkin Reaction | Veratraldehyde, Acetic anhydride | Sodium acetate | High Temperature | Moderate to Good | [12][13] |

| Catalytic Hydrogenation | Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate | H₂, Pd/C | Room Temperature | Quantitative | [15][16] |

Conclusion

The synthesis of this compound is a well-established process with several viable synthetic routes, all predominantly starting from the key precursor, 3,4-dimethoxybenzaldehyde. The choice of the olefination method to form the intermediate, Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate, is a critical decision based on factors such as cost, scalability, and desired stereochemical purity. While the Claisen-Schmidt condensation offers an economically attractive option for large-scale production, the Horner-Wadsworth-Emmons reaction provides superior stereocontrol, yielding the (E)-isomer with high selectivity. The final catalytic hydrogenation step is a robust and high-yielding transformation. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

-

Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate - MDPI. Available at: [Link]

- CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid - Google Patents.

-

Synthesis of ethyl (E)-3-[3-methoxy-4-(3-pyridyloxy)phenyl]acrylate - PrepChem.com. Available at: [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available at: [Link]

- CN102070421A - Method for synthesizing veratraldehyde - Google Patents.

-

Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC - NIH. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]

-

Preparation of 3,4-dimethoxybenzaldehyde - PrepChem.com. Available at: [Link]

-

An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. Available at: [Link]

-

Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate - PMC - NIH. Available at: [Link]

-

Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099 - PubChem. Available at: [Link]

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. Available at: [Link]

-

Solvent Free Wittig Reactions. Available at: [Link]

-

Preparation of cinnamic acid (Perkin condensation). Available at: [Link]

-

Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor | Request PDF - ResearchGate. Available at: [Link]

-

The Wittig Reaction - Organic Reactions. Available at: [Link]

-

Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. - ResearchGate. Available at: [Link]

-

Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available at: [Link]

-

Development of Selective Hydrogenation Pd Black Catalyst Deposited on Pd Sheet. Available at: [Link]

-

Veratraldehyde: A Cornerstone in Pharmaceutical Synthesis. Available at: [Link]

-

Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. Available at: [Link]

-

-

A Solvent Free Wittig Reaction. Available at: [Link]

-

-

Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) - YouTube. Available at: [Link]

-

Heck Reaction—State of the Art - MDPI. Available at: [Link]

-

Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - MDPI. Available at: [Link]

-

Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol - MDPI. Available at: [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

VERATRALDEHYDE - Ataman Kimya. Available at: [Link]

-

Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. Available at: [Link]

-

Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate - Semantic Scholar. Available at: [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. Available at: [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. Available at: [Link]

-

Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. webassign.net [webassign.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. fchpt.stuba.sk [fchpt.stuba.sk]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(3,4-dimethoxyphenyl)propionate: A Cornerstone Intermediate for Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery and Development Professionals

Executive Summary